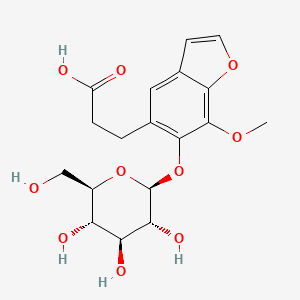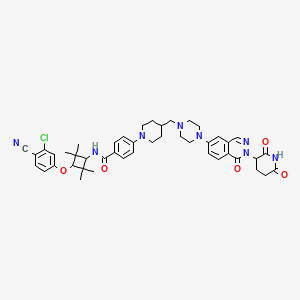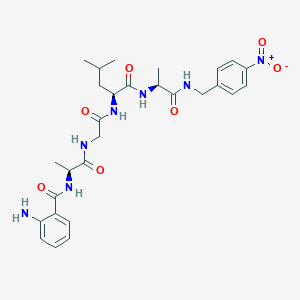
Abz-AGLA-Nba
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abz-AGLA-Nba is a fluorogenic substrate used for the determination of protease activity. This compound is hydrolyzed to release aminoacyl benzimide and 2-naphthylaminoacyl. The product aminoacyl benzimide produced by this hydrolysis reaction is fluorescent under ultraviolet light and can emit a fluorescent signal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abz-AGLA-Nba involves the hydrolysis of the fluorogenic peptide substrate 2-aminobenzoyl-Ala-Gly-Leu-Ala-4-nitrobenzylamide in a buffer solution of 50 mM Tris-HCl (pH 7.4), supplemented with 2.5 mM calcium chloride . The reaction is monitored using an Envision microplate reader at 315 nm excitation and 430 nm emission .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard peptide synthesis techniques, followed by purification and quality control to ensure high purity and activity .
Chemical Reactions Analysis
Types of Reactions
Abz-AGLA-Nba primarily undergoes hydrolysis reactions. The hydrolysis of this compound releases aminoacyl benzimide and 2-naphthylaminoacyl .
Common Reagents and Conditions
Reagents: 50 mM Tris-HCl (pH 7.4), 2.5 mM calcium chloride.
Conditions: The reaction is typically carried out at room temperature and monitored using fluorescence spectroscopy.
Major Products
The major products formed from the hydrolysis of this compound are aminoacyl benzimide and 2-naphthylaminoacyl .
Scientific Research Applications
Abz-AGLA-Nba is widely used in scientific research for the determination of protease activity. It is particularly useful in studying the activity of proteases such as elastase from Pseudomonas aeruginosa . This compound is also used in the development of selective inhibitors for proteases, which have potential therapeutic applications in treating infections caused by Pseudomonas aeruginosa .
Mechanism of Action
Abz-AGLA-Nba acts as a substrate for proteases. When hydrolyzed by a protease, it releases aminoacyl benzimide and 2-naphthylaminoacyl. The product aminoacyl benzimide is fluorescent under ultraviolet light, allowing for the detection and quantification of protease activity .
Comparison with Similar Compounds
Similar Compounds
Abz-Ala-Gly-Leu-Ala-4-nitrobenzylamide: A similar fluorogenic substrate used for the determination of protease activity.
Elastin Congo Red: Another substrate used for measuring elastase activity.
Uniqueness
Abz-AGLA-Nba is unique in its ability to produce a fluorescent signal upon hydrolysis, making it a valuable tool for studying protease activity in various research applications .
Properties
Molecular Formula |
C28H37N7O7 |
|---|---|
Molecular Weight |
583.6 g/mol |
IUPAC Name |
2-amino-N-[(2S)-1-[[2-[[(2S)-4-methyl-1-[[(2S)-1-[(4-nitrophenyl)methylamino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C28H37N7O7/c1-16(2)13-23(28(40)33-18(4)25(37)30-14-19-9-11-20(12-10-19)35(41)42)34-24(36)15-31-26(38)17(3)32-27(39)21-7-5-6-8-22(21)29/h5-12,16-18,23H,13-15,29H2,1-4H3,(H,30,37)(H,31,38)(H,32,39)(H,33,40)(H,34,36)/t17-,18-,23-/m0/s1 |
InChI Key |
FKJKLEYKQAMKQQ-BSRJHKFKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)C(C)NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



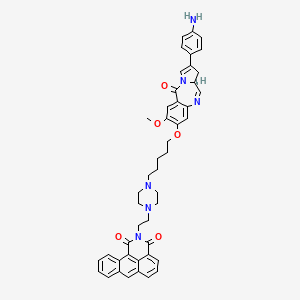
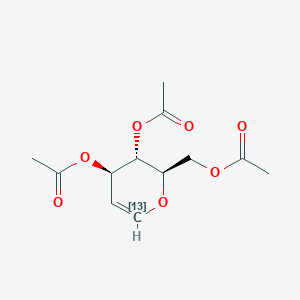
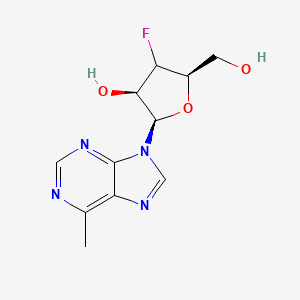
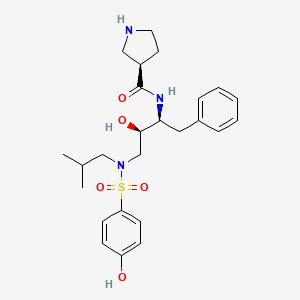
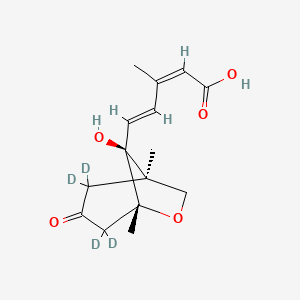
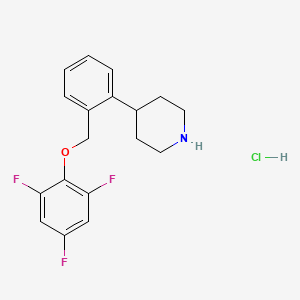
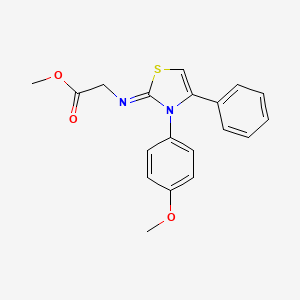
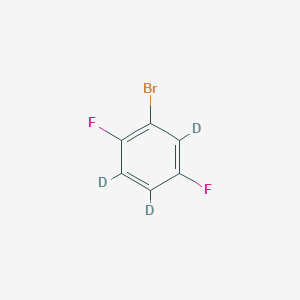
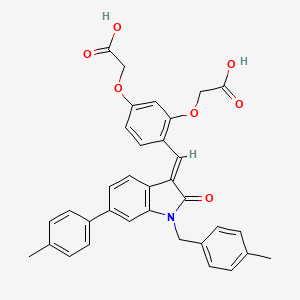
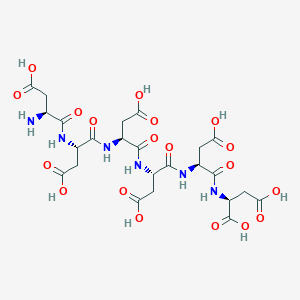
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393073.png)
